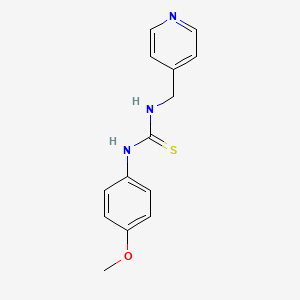

1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

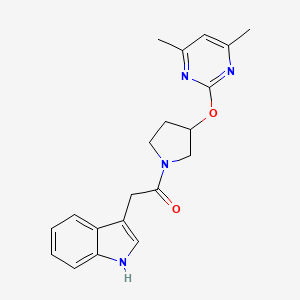

“1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea” is a compound that contains a thiourea group, a methoxyphenyl group, and a pyridinylmethyl group. Thiourea is a versatile ligand in coordination chemistry, and it’s known for its role in various biological activities . The methoxyphenyl group is a common motif in medicinal chemistry, known for its ability to enhance the lipophilicity and thus the bioavailability of a compound. The pyridinylmethyl group is a common structural motif in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiourea group attached to a methoxyphenyl group and a pyridinylmethyl group. The exact geometry and conformation would depend on the specific conditions and the presence of any additional functional groups .Chemical Reactions Analysis

Thioureas are known to participate in a variety of chemical reactions, including addition reactions, substitution reactions, and redox reactions. The reactivity of this particular compound would likely be influenced by the electron-donating methoxyphenyl group and the electron-withdrawing pyridinylmethyl group .Scientific Research Applications

Synthesis and Characterization

- A new compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and characterized using FT-IR, 1H-NMR, and mass spectrometry. Theoretical and experimental studies, including IR, UV, NBO analysis, and DFT calculations, were performed to understand its chemical properties and interactions. This compound showed potential for DNA binding and exhibited cytotoxicity against the MCF-7 cell line, indicating its potential use in cancer research (Mushtaque et al., 2016).

Molecular Docking and DNA Binding

- The compound demonstrated significant DNA binding ability with a high binding constant, which was analyzed through molecular docking studies and UV-visible spectrophotometry. This highlights its potential application in the development of new therapeutic agents targeting DNA interactions (Mushtaque et al., 2016).

Cytotoxicity Studies

- Detailed cytotoxicity and cell cycle analysis of a thiourea derivative on different cancer cell lines, including HepG2 and Siha, were conducted. The compound exhibited non-toxic properties up to certain concentrations against these cell lines and caused cell cycle arrest, suggesting its potential as a non-toxic therapeutic agent (MD Mushtaque et al., 2017).

Quantum Chemical Analyses

- Quantum chemical analyses, including DFT studies, were used to explore the chemical and physical properties of these compounds. These studies provided insights into the stability, reactivity, and interaction mechanisms at the molecular level, aiding in the design of molecules with desired properties for specific applications (Mushtaque et al., 2016; MD Mushtaque et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-18-13-4-2-12(3-5-13)17-14(19)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJQRLFXBJKEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-((3aR,4S,7R,7aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2735046.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2735049.png)

![3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one](/img/structure/B2735051.png)

![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2735061.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine](/img/structure/B2735065.png)

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735067.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2735069.png)